molecular formula C17H23N5O2S B259535 1-{2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine

1-{2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine

Cat. No. B259535
M. Wt: 361.5 g/mol
InChI Key: PMQVXCXAOHSCJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-{2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in cancer cell proliferation. It may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity in normal cells. It has been reported to have antioxidant properties and may protect against oxidative stress. Furthermore, it has been found to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine in lab experiments is its potential as an anticancer agent. It has also been found to have antifungal and antibacterial properties, making it useful in microbiology research. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 1-{2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine include investigating its potential as a therapeutic agent for various diseases, such as neurodegenerative disorders. Further studies are also needed to fully understand its mechanism of action and potential side effects. Additionally, research on the synthesis of derivatives of this compound may lead to the discovery of more potent and selective agents for various applications.

Synthesis Methods

The synthesis of 1-{2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine involves the reaction of 4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol with 1-(2-chloroethyl)piperidine hydrochloride in the presence of a base such as potassium carbonate. The product is obtained after purification through column chromatography.

Scientific Research Applications

1-{2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, it has been reported to have antifungal and antibacterial properties. Studies have also shown that this compound has potential as a neuroprotective agent.

properties

Molecular Formula

C17H23N5O2S

Molecular Weight

361.5 g/mol

IUPAC Name

1-[2-[[4-ethyl-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]ethyl]piperidine

InChI

InChI=1S/C17H23N5O2S/c1-2-21-16(14-6-8-15(9-7-14)22(23)24)18-19-17(21)25-13-12-20-10-4-3-5-11-20/h6-9H,2-5,10-13H2,1H3

InChI Key

PMQVXCXAOHSCJP-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCCN2CCCCC2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCN1C(=NN=C1SCCN2CCCCC2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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